Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate
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Overview
Description
Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate typically involves a multi-step process:
Formation of the Boronic Ester: The initial step involves the reaction of 4-bromomethylphenylboronic acid with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to form the boronic ester intermediate.
Coupling Reaction: The boronic ester intermediate is then subjected to a Suzuki-Miyaura coupling reaction with methyl 3-bromo-2-propenoate in the presence of a palladium catalyst and a base such as potassium carbonate. This step forms the desired product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the overall efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: The propenoate moiety can be reduced to form the corresponding alkane.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acid or borate ester derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted phenylpropenoates depending on the coupling partner.
Scientific Research Applications
Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drug candidates and diagnostic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner in the presence of a palladium catalyst. This process involves the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the final product.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but with a fluorine substituent on the benzene ring.
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a pyrrolidine group instead of the propenoate moiety.
Uniqueness
Methyl (2E)-3-{4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}prop-2-enoate is unique due to its combination of a boronic ester group and a propenoate moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl (E)-3-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO4/c1-16(2)17(3,4)22-18(21-16)12-14-8-6-13(7-9-14)10-11-15(19)20-5/h6-11H,12H2,1-5H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQOCGWMHZCSY-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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